3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C13H15BrO4 It is a derivative of benzaldehyde, featuring bromine, cyclopentyloxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzaldehyde derivative, followed by the introduction of cyclopentyloxy and methoxy groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized to minimize impurities and maximize efficiency, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and organoboron reagents are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, although detailed pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-(cyclopentyloxy)benzaldehyde
- 3-Bromo-5-methoxybenzaldehyde
Uniqueness
3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde is unique due to the presence of both cyclopentyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-4-cyclopentyloxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOAKUATRPXWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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